Brilliant Blue

描述

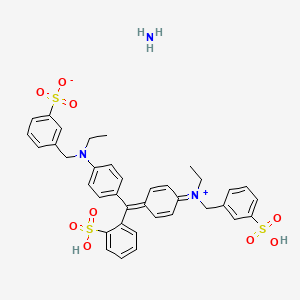

. It is classified as a triarylmethane dye and is known for its vibrant blue color. This compound is soluble in water and glycerol and has a maximum absorption at about 628 nanometers .

准备方法

Synthetic Routes and Reaction Conditions: Brilliant Blue FCF is synthesized through the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline, followed by oxidation . The reaction typically involves the use of strong acids and oxidizing agents under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound FCF is usually produced as a disodium salt. The process involves the use of large-scale reactors where the condensation and oxidation reactions are carefully monitored to ensure high yield and purity . The compound can also appear as an aluminum lake, which is used in various applications requiring a more stable form of the dye .

化学反应分析

Types of Reactions: Brilliant Blue FCF undergoes several types of chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions, altering the dye’s structure and color properties.

Substitution: The sulfonic acid groups in this compound FCF can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and ferrous ions, especially in photo-Fenton reactions.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups, depending on the desired derivative.

Major Products: The major products formed from these reactions include degraded fragments of the dye, which are often less colored and more environmentally benign .

科学研究应用

Food Industry

Brilliant Blue FCF is primarily utilized as a food colorant. It is approved for use in numerous countries and is commonly found in processed foods, beverages, and dietary supplements. Its vibrant blue hue enhances the visual appeal of products, making it a popular choice among manufacturers.

Pharmaceutical Applications

This compound FCF has been investigated for its potential therapeutic effects in medical applications:

- Neuroprotective Effects : Recent studies indicate that this compound FCF can cross the blood-brain barrier and exhibit neuroprotective properties. It has been shown to reduce brain infarct volume and cerebral edema in models of ischemic stroke by inhibiting pathways such as extracellular regulated protein kinase (ERK) and glycogen synthase kinase-3β (GSK3β) . This suggests its potential use in treating neuropsychiatric diseases.

- Platelet Aggregation : Research has demonstrated that this compound FCF affects platelet aggregation by inhibiting Panx1 channels, which could have implications for managing conditions related to thrombosis .

Biomedical Research

This compound G is frequently employed in laboratory settings, particularly in:

- Electrophoresis : It serves as a staining agent for proteins during electrophoresis, enhancing visualization on cellulose acetate membranes . This application is critical for analyzing protein interactions and quantification.

- Cell Studies : The dye is used to assess cellular processes, including the impact on cell proliferation and apoptosis in various models . For instance, studies have shown that this compound G can reduce the agglomeration of pathogenic proteins in vitro .

Surgical Applications

This compound G has gained prominence in ophthalmic surgeries:

- Internal Limiting Membrane Staining : In vitrectomy procedures for macular hole repair, this compound G is used to stain the internal limiting membrane (ILM). A study involving twenty eyes demonstrated that the dye effectively stained the ILM without causing retinal toxicity or adverse effects . This application has become a standard practice in ophthalmic surgery.

Environmental Impact and DNA Studies

Research has also focused on the effects of this compound FCF on DNA integrity:

- DNA Damage : Studies have indicated that exposure to this compound FCF can lead to DNA damage in both plant and human cells. The extent of damage was observed to increase with higher concentrations of the dye . This raises concerns regarding its safety as a food additive.

Summary Table of Applications

| Application Area | Compound | Key Findings |

|---|---|---|

| Food Industry | This compound FCF | Widely used as a colorant; approved for various food products |

| Pharmaceutical | This compound FCF | Neuroprotective effects; inhibits platelet aggregation |

| Biomedical Research | This compound G | Effective in protein visualization; reduces pathogenic protein agglomeration |

| Surgical | This compound G | Safe for ILM staining during vitrectomy; no retinal toxicity reported |

| Environmental/DNA Studies | This compound FCF | Induces DNA damage; safety concerns regarding its use in food products |

作用机制

The mechanism by which Brilliant Blue FCF exerts its effects varies depending on its application:

相似化合物的比较

Brilliant Blue FCF is often compared with other similar compounds such as:

Coomassie this compound G-250: Used for protein staining, it differs by the addition of two methyl groups.

This compound R:

Uniqueness: this compound FCF stands out due to its high stability, non-toxicity, and wide range of applications. Its ability to retain color for extended periods makes it particularly valuable in both scientific research and industrial applications .

生物活性

Brilliant Blue, specifically this compound FCF (also known as FD&C Blue No. 1), is a synthetic dye widely used in food, pharmaceuticals, and medical applications. Its biological activity has garnered attention due to its potential effects on human health and its applications in various medical procedures. This article synthesizes findings from diverse studies, highlighting the compound's biological properties, mechanisms of action, and implications for safety and efficacy.

Overview of this compound

This compound FCF is a water-soluble dye that belongs to the triphenylmethane class of dyes. It is primarily used for its coloring properties in food products, cosmetics, and pharmaceuticals. Its chemical structure allows it to interact with biological systems, leading to both beneficial and adverse effects.

Mechanisms of Biological Activity

1. Enzyme Modulation

Research indicates that this compound FCF can modulate various intracellular enzymes. Notably, it inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 91 µM, while showing less sensitivity towards other phosphatases like TC-PTP and YPTP1 (IC50 > 120 µM) . This inhibition may influence cellular signaling pathways related to insulin sensitivity and metabolic regulation.

2. Neuroprotective Effects

This compound FCF has demonstrated neuroprotective properties in various models of ischemia and neurodegeneration. A study involving middle cerebral artery occlusion (MCAO) in rats showed that this compound FCF significantly reduced brain infarct volume and cerebral edema, suggesting its potential as a therapeutic agent in stroke management . The compound appears to exert its effects by inhibiting the P2X7 receptor, thereby modulating downstream signaling pathways involving ERK and GSK3β .

3. Toxicological Effects

Despite its applications, this compound FCF has been associated with several toxicological concerns. Studies on animal models have reported significant increases in liver enzymes (ALT, AST) following chronic exposure to the dye, indicating potential hepatotoxicity . Histopathological examinations revealed alterations in liver and kidney structures, including necrosis and infiltration .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Surgical Application

In a comparative study involving 50 patients undergoing macular hole surgery, this compound G was used alongside trypan blue and indocyanine green. The results indicated that BBG provided superior intraoperative facilitation and visual outcomes compared to ICG, with a closure rate of 100% at six months post-operation .

Case Study 2: Toxicity Assessment

A chronic toxicity study in rats fed diets supplemented with this compound revealed significant biochemical alterations indicative of liver dysfunction. The study highlighted the need for careful monitoring of exposure levels due to the observed histopathological changes .

属性

IUPAC Name |

azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O9S3.H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMKCINNZVKHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster. | |

| Record name | FD&C Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 1749 | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster | |

CAS No. |

2650-18-2, 3844-45-9, 2650-18-2; 3844-45-9 | |

| Record name | Acid Blue 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alphazurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alphazurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

283 °C (decomposes) | |

| Details | Aldrich; Handbook of Fine Chemicals and Laboratory Equipment. 2009-2010. Milwaukee, WI: Aldrich Chem Co. p. 1239 (2010) | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。